molecular formula C10H8ClN5O B5830870 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide

3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide

Cat. No. B5830870
M. Wt: 249.65 g/mol
InChI Key: XCDFLSSKYITPNR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide, also known as CTAA, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CTAA belongs to the class of tetrazole-based compounds, and its unique chemical structure makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics. This disruption ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to have anti-inflammatory and anti-oxidant properties. 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of anti-microbial agents.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has a high degree of stability, making it a reliable compound for use in research. However, one limitation of 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide. One area of interest is the development of 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide-based anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide and its potential as an anti-inflammatory and anti-oxidant agent. Finally, the development of new synthesis methods for 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide may lead to the discovery of novel derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide involves the reaction of 2-chlorobenzylamine with acryloyl chloride, followed by the addition of sodium azide and copper sulfate to form the tetrazole ring. The final product is obtained through the purification of the crude mixture by column chromatography.

Scientific Research Applications

3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 3-(2-chlorophenyl)-N-1H-tetrazol-5-ylacrylamide has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2H-tetrazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O/c11-8-4-2-1-3-7(8)5-6-9(17)12-10-13-15-16-14-10/h1-6H,(H2,12,13,14,15,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDFLSSKYITPNR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.